molecular formula C8H5BrOS B13418347 4-Bromobenzo[b]thiophen-3(2H)-one

4-Bromobenzo[b]thiophen-3(2H)-one

Cat. No.: B13418347
M. Wt: 229.10 g/mol
InChI Key: RXHSADNMEKTKRA-UHFFFAOYSA-N
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Description

4-Bromo-1-benzothiophen-3-one is an organosulfur compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. The presence of a bromine atom at the 4-position and a ketone group at the 3-position makes 4-bromo-1-benzothiophen-3-one a unique and valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-benzothiophen-3-one can be achieved through several methods. One common approach involves the bromination of 1-benzothiophen-3-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine atom selectively attaching to the 4-position of the benzothiophene ring.

Industrial Production Methods: Industrial production of 4-bromo-1-benzothiophen-3-one often involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-benzothiophen-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed:

    Substitution: Various substituted benzothiophenes.

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

4-Bromo-1-benzothiophen-3-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex benzothiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-bromo-1-benzothiophen-3-one varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the disruption of cellular signaling pathways.

Comparison with Similar Compounds

    1-Benzothiophen-3-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Chloro-1-benzothiophen-3-one: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    4-Methyl-1-benzothiophen-3-one: Contains a methyl group instead of bromine, affecting its chemical properties and applications.

Uniqueness: 4-Bromo-1-benzothiophen-3-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may contribute to its biological activities. This compound’s versatility makes it a valuable tool in various fields of research and industry.

Biological Activity

4-Bromobenzo[b]thiophen-3(2H)-one is a compound belonging to the benzo[b]thiophene family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the use of substituted aryl bromomethyl ketones and thiophenol derivatives. A notable method includes a one-pot reaction that utilizes triethylamine as a catalyst, facilitating nucleophilic attacks and subsequent cyclization to form the benzo[b]thiophene core structure. This synthetic approach allows for the introduction of various substituents at critical positions, which can modulate biological activity and enhance specificity towards target biomolecules .

Anticancer Properties

Recent studies have demonstrated that derivatives of benzo[b]thiophene, including this compound, exhibit significant anticancer activity. In vitro tests against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) have shown promising results. The compounds were reported to have IC50 values ranging from 1.81 to 9.73 µM, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Benzo[b]thiophene Derivatives

Compound IDCell LineIC50 (µM)
18MCF-71.81
19HeLa2.52
21A5499.73

Inhibition of Monoamine Oxidase

This compound has also been studied for its inhibitory effects on monoamine oxidase (MAO), particularly the MAO-B isoform. Compounds derived from this scaffold showed high selectivity and potential for treating neurodegenerative diseases such as Parkinson's disease. Molecular docking studies indicated favorable interactions at the active site of MAO-B, suggesting that structural modifications could enhance inhibitory potency .

Antimicrobial Activity

The antimicrobial properties of benzo[b]thiophene derivatives have been explored extensively. Compounds containing bromine substitutions have demonstrated low minimum inhibitory concentrations (MICs) against Gram-positive bacteria and fungi. For instance, certain derivatives exhibited MIC values as low as 16 µg/mL against Staphylococcus aureus and Candida albicans, showcasing their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Benzo[b]thiophene Derivatives

Compound IDTarget OrganismMIC (µg/mL)
25Staphylococcus aureus16
26Candida albicans32

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Oxidative Stress Induction : The compounds may generate reactive oxygen species (ROS), contributing to cytotoxicity in tumor cells.
  • Enzyme Inhibition : The inhibition of enzymes like MAO leads to increased levels of neurotransmitters, which can alleviate symptoms in neurodegenerative disorders.

Case Studies

Several case studies highlight the effectiveness of benzo[b]thiophene derivatives in clinical settings:

  • Study on Anticancer Activity : A study involving a series of benzo[b]thiophene derivatives revealed that compounds with specific substitutions at the C-2 and C-3 positions exhibited enhanced anticancer activity against multiple cell lines, indicating structure-activity relationships that could guide further drug development .
  • Neuroprotective Effects : Another investigation into the neuroprotective properties of these compounds showed promising results in animal models, where they improved cognitive function and reduced neuroinflammation .

Properties

Molecular Formula

C8H5BrOS

Molecular Weight

229.10 g/mol

IUPAC Name

4-bromo-1-benzothiophen-3-one

InChI

InChI=1S/C8H5BrOS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2

InChI Key

RXHSADNMEKTKRA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(S1)C=CC=C2Br

Origin of Product

United States

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